Carindapen;Geocillin;Indanyl carbenicillin sodium salt

Description

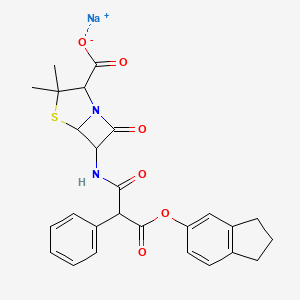

Carbenicillin Indanyl Sodium (also known as Carindacillin, Geocillin, or Indanylcarbenicillin) is a semi-synthetic, extended-spectrum penicillin antibiotic. It is the indanyl ester of carbenicillin, designed for oral administration due to its acid stability and enhanced gastrointestinal absorption compared to parenteral carbenicillin salts . Its mechanism involves inhibiting bacterial cell wall synthesis by acylating penicillin-binding proteins, particularly effective against Gram-negative pathogens like Pseudomonas aeruginosa and Proteus species .

Properties

IUPAC Name |

sodium;6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPXOXWAUAYAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N2NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Carbenicillin Precursor

The preparation of carindacillin begins with synthesizing carbenicillin (α-carboxybenzylpenicillin), which itself derives from 6-aminopenicillanic acid (6-APA). A pivotal method involves:

Formation of Phenylchlorocarbonyl Ketene :

Phenylmalonic acid reacts with phosphorus pentachloride (PCl₅) in ethyl ether under reflux to yield phenylchlorocarbonyl ketene, a reactive acylating agent. Distillation under reduced pressure (1.5–4 mm Hg) isolates the ketene, characterized by infrared absorption at 4.69 μm.Acylation of 6-APA :

The ketene intermediate is coupled with 6-APA in methylene chloride, facilitated by triethylamine. This step requires stringent anhydrous conditions and temperatures between −70°C and −20°C to prevent β-lactam degradation.Hydrogenation and Purification :

Crude carbenicillin undergoes catalytic hydrogenation (10% Pd/C) to remove protecting groups, followed by chromatographic purification on cellulose powder with acetone/isopropanol/water eluents.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ketene Formation | PCl₅, ethyl ether, reflux, 4 h | 60–70% | |

| 6-APA Acylation | Triethylamine, CH₂Cl₂, −70°C to −20°C | 32% | |

| Hydrogenation | H₂, Pd/C, aqueous medium | 85–90% |

Indanyl Esterification

The critical prodrug modification involves esterifying carbenicillin’s α-carboxyl group with 5-indanol:

Esterification Protocol :

Carbenicillin is reacted with 5-indanyl alcohol in methylene chloride under nitrogen atmosphere. The reaction employs N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. Maintaining subzero temperatures (−20°C) minimizes side reactions.Sodium Salt Formation :

The resultant indanyl ester is treated with sodium bicarbonate to yield the water-soluble sodium salt, which is lyophilized for stability.

Optimization Insights

- Temperature Control : Exceeding −20°C during esterification risks β-lactam ring cleavage, reducing bioactivity.

- Moisture Sensitivity : All steps require rigorous exclusion of moisture to prevent hydrolysis of the acid-labile ester bond.

Industrial-Scale Manufacturing

Pfizer’s patented process (US 3,679,801) outlines a scalable workflow:

- Continuous-Flow Reactors :

Phenylchlorocarbonyl ketene synthesis is conducted in continuous-flow systems to enhance yield and reproducibility. - Crystallization Techniques :

The final sodium salt is crystallized from acetone/water mixtures, achieving >98% purity. Hygroscopicity necessitates storage under nitrogen at −20°C.

Stability Profile

| Parameter | Specification | Reference |

|---|---|---|

| Melting Point | 207–213°C | |

| Storage Conditions | −20°C, inert atmosphere (N₂ or Ar) | |

| Solubility | 100 mg/mL in water (heated, sonicated) |

Analytical Characterization

Quality control employs:

- High-Performance Liquid Chromatography (HPLC) : Quantifies carbenicillin and indanol residuals (<0.1% w/w).

- Nuclear Magnetic Resonance (NMR) : Confirms ester linkage integrity (¹H NMR δ 7.2–7.4 ppm, indanyl aromatic protons).

Challenges and Innovations

- Byproduct Formation :

Trace indanol glucuronide conjugates may arise during storage, necessitating stabilizers like ascorbic acid. - Green Chemistry Advances :

Recent patents explore enzymatic esterification using lipases, reducing reliance on toxic solvents (e.g., CH₂Cl₂).

Regulatory and Pharmacopeial Standards

Carindacillin complies with:

Chemical Reactions Analysis

Hydrolysis of the Indanyl Ester

The primary reaction involves enzymatic hydrolysis in vivo, converting Carindapen to active carbenicillin and indanol. This cleavage occurs at the ester bond linking the β-lactam core to the indanyl group.

Reaction pathway :

Key parameters :

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis rate | 30% within 12 hours | |

| Enzymatic catalysts | Esterases in GI tract | |

| Bioavailability | Enhanced by indanyl group |

This reaction enables systemic delivery of carbenicillin, with peak plasma concentrations (

) reaching 6.5 µg/mL 1 hour post-administration .

β-Lactam Ring Opening (Antibacterial Mechanism)

Carbenicillin, the active metabolite, undergoes acylation of penicillin-binding proteins (PBPs) via β-lactam ring opening, disrupting bacterial cell wall synthesis.

Reaction steps :

-

Nucleophilic attack on the β-lactam carbonyl carbon by serine residues in PBPs.

-

Formation of a covalent acyl-enzyme complex.

-

Inactivation of transpeptidase activity, preventing peptidoglycan cross-linking.

Structural determinants :

| Feature | Role in Reactivity | Reference |

|---|---|---|

| Bicyclic β-lactam core | Strain enhances reactivity | |

| Carboxyl group at C3 | Stabilizes transition state |

This reaction exhibits broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, Proteus spp.) with minimal Gram-positive coverage .

Degradation Pathways

Carindapen degrades under non-physiological conditions:

| Condition | Degradation Products | Impact |

|---|---|---|

| Acidic pH (<3) | Indole derivatives | Loss of activity |

| Alkaline pH (>9) | β-lactam ring cleavage | Antibiotic resistance |

| High temperature | Polymerization byproducts | Reduced efficacy |

Metabolic Byproduct Reactions

Indanol, released during hydrolysis, undergoes further metabolism:

-

Oxidation : Converted to indanone via hepatic cytochrome P450 enzymes .

-

Conjugation : Forms glucuronides and sulfates for renal excretion .

Excretion profile :

| Metabolite | Urinary recovery (%) | Timeframe |

|---|---|---|

| Free carbenicillin | 30–35 | 0–12 hr |

| Indanol conjugates | 60–65 | 24 hr |

Scientific Research Applications

Carbenicillin indanyl sodium, also known as carindacillin sodium, is a semi-synthetic carboxypenicillin antibiotic with a broad spectrum and bactericidal activity . It is the sodium salt of the indanyl ester of carbenicillin disodium . Carbenicillin indanyl sodium is effective against a wide range of bacterial species .

General Information:

Mechanism of Action:

Carbenicillin's antibacterial action involves disrupting the final stage of bacterial cell wall synthesis . It achieves this by acylating the C-terminal domain of penicillin-sensitive transpeptidase, which opens the lactam ring of the antibiotic. This inactivation prevents the cross-linkage of peptidoglycan strands, compromising cell wall integrity and leading to cell lysis. Carbenicillin primarily targets gram-negative infections but has limited gram-positive coverage .

Clinical uses:

Carbenicillin indanyl sodium is indicated for treating acute and chronic upper and lower urinary tract infections and asymptomatic bacteriuria caused by susceptible strains of various organisms :

- Escherichia coli

- Proteus mirabilis

- Morganella morganii

- Providencia rettgeri

- Proteus vulgaris

- Pseudomonas

- Enterobacter

- Enterococci

It is also used in the treatment of prostatitis caused by susceptible strains of Escherichia coli, Enterococcus (S. faecalis), Proteus mirabilis, and Enterobacter sp. .

Dosage and Administration:

Geocillin is administered orally as a coated tablet .

- Urinary Tract Infections :

- Escherichia coli, Proteus species, and Enterobacter: 1–2 tablets four times daily.

- Pseudomonas and Enterococcus: 2 tablets four times daily.

- Prostatitis :

Precautionary Measures:

Mechanism of Action

Carindapen exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria. The active form, carbenicillin, acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis . This mechanism is crucial for its antibacterial activity against a variety of gram-positive and gram-negative microorganisms .

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₂₆H₂₅N₂NaO₆S .

- Indications : Urinary tract infections (UTIs), prostatitis, and infections caused by susceptible Gram-negative bacteria .

- Administration : Oral tablets (382 mg carbenicillin equivalent per tablet) .

- Unique Advantage : The only carboxypenicillin stable in gastric acid, enabling oral use .

Note: Carindapen likely refers to Carindacillin (a common synonym), while Geocillin is the trade name (Pfizer). All terms denote the same compound: carbenicillin indanyl sodium .

Comparison with Similar Compounds

Carbenicillin Derivatives

Stability :

Other Antibiotics in Clinical Use

Clinical Trials :

- A double-blind study (n=61) found comparable cure rates for Geocillin (50%), ampicillin (42%), and cephalexin (50%) in UTIs, though Geocillin showed superior activity against Pseudomonas .

- In prostatitis, Geocillin achieved 75% bacteriologic cure vs. 40% for trimethoprim-sulfamethoxazole, attributed to better prostate tissue penetration .

Pharmacokinetic Profile

| Parameter | Geocillin (Oral) | Carbenicillin Disodium (IV) | Ampicillin (Oral) |

|---|---|---|---|

| Peak Serum Conc. | 6.5–9.6 µg/mL | 150–200 µg/mL | 3–5 µg/mL |

| Urine Concentration | 1,130–1,428 µg/mL | 2,000–3,000 µg/mL | 300–500 µg/mL |

| Half-Life | 1–2 hours | 1 hour | 1–1.5 hours |

| Excretion | Renal (30–40% unchanged) | Renal (80–90%) | Renal (60–70%) |

Key Insight : While Geocillin provides lower serum levels, its high urinary concentration (1,000+ µg/mL) makes it ideal for UTIs .

Biological Activity

Carindapen, also known as Geocillin or Indanyl carbenicillin sodium salt, is a semisynthetic antibiotic derived from carbenicillin. It exhibits significant antibacterial properties primarily against Gram-negative bacteria, making it effective in treating various infections. This article explores its biological activity, including mechanisms of action, clinical efficacy, pharmacokinetics, and case studies.

Carindapen functions by inhibiting bacterial cell wall synthesis. It achieves this by acylating the penicillin-sensitive transpeptidase enzyme, which is crucial for cross-linking peptidoglycan layers in bacterial cell walls. The active form of the drug, carbenicillin, is released upon hydrolysis of the indanyl ester after absorption in the gastrointestinal tract .

Pharmacokinetics

Carindapen is characterized by:

- Absorption : It is acid-stable and rapidly absorbed from the small intestine after oral administration.

- Conversion : After absorption, it is hydrolyzed to free carbenicillin, which is responsible for its antibacterial activity.

- Excretion : Approximately 30% of the administered dose is excreted unchanged in urine within 12 hours .

Table 1: Pharmacokinetic Profile of Carindapen

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~6.5 µg/ml after 1 hour |

| Urinary Excretion (12 hrs) | ~30% unchanged |

| Mean Serum Concentration | Varies with dosage |

Clinical Efficacy

Carindapen has been shown to be effective against a range of bacterial infections, particularly those caused by:

- Escherichia coli

- Proteus mirabilis

- Pseudomonas aeruginosa

- Enterococcus species

Case Studies

-

Urinary Tract Infections (UTIs) :

In a clinical study involving 30 patients with UTIs, carindapen cured 22 cases. The study highlighted its effectiveness against E. coli and Proteus species, with minimal side effects reported . -

Gonococcal Urethritis :

A study conducted on 50 male patients demonstrated that treatment with carindapen effectively cured acute gonococcal urethritis with a low failure rate (4%) and minimal adverse reactions . -

Comparative Efficacy :

In another study comparing carindapen to trimethoprim/sulfamethoxazole for UTI treatment, carindapen showed superior efficacy, curing a higher percentage of infections .

Antimicrobial Spectrum

Carindapen exhibits a broad spectrum of activity against various pathogens. Below is a summary of its effectiveness against specific bacteria:

Table 2: Antimicrobial Spectrum of Carindapen

| Bacteria | Sensitivity |

|---|---|

| Escherichia coli | Sensitive |

| Proteus mirabilis | Sensitive |

| Pseudomonas aeruginosa | Sensitive |

| Enterococcus faecalis | Sensitive |

| Staphylococcus aureus | Resistant |

Safety and Side Effects

While generally well-tolerated, some patients have experienced gastrointestinal disturbances such as diarrhea and vomiting. Additionally, there are reports of Candida overgrowth in urine following treatment . Monitoring for these side effects is recommended during therapy.

Q & A

Q. What are the structural and functional distinctions between Carindapen (Geocillin) and other carbenicillin derivatives, and how do these differences influence experimental design?

Methodological Answer : Carindapen (indanyl carbenicillin sodium salt) is an orally bioavailable prodrug of carbenicillin, distinguished by its β-indanyl ester moiety, which enhances acid stability in the gastrointestinal tract . When designing experiments to compare its efficacy with parenteral carbenicillin derivatives (e.g., disodium carbenicillin), researchers must account for pharmacokinetic variability. For in vitro antibacterial assays, use standardized broth microdilution methods (CLSI M07) to measure minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa and other Gram-negative pathogens. Include controls for pH-dependent stability (e.g., simulate gastric pH 1.5–3.0 for oral absorption studies) .

Q. How should researchers design experiments to evaluate the pH-dependent stability of indanyl carbenicillin sodium salt in simulated physiological environments?

Methodological Answer : Use a two-phase experimental approach:

Chemical Stability : Prepare buffer solutions (pH 1.5–8.0) and incubate indanyl carbenicillin at 37°C. Quantify degradation via HPLC-UV at 254 nm, tracking ester hydrolysis to free carbenicillin over 24 hours .

Biological Relevance : Validate findings in ex vivo models (e.g., murine intestinal perfusion) to correlate stability with bioavailability. Include mass spectrometry to confirm metabolite identity .

Q. What statistical methods are appropriate for analyzing contradictory MIC data between indanyl carbenicillin and other β-lactams in multidrug-resistant isolates?

Methodological Answer :

Apply non-linear regression models to compare MIC distributions, using tools like R’s drc package for dose-response curves. For contradictory results (e.g., outlier isolates showing unexpected susceptibility), perform genomic sequencing to detect β-lactamase variants (e.g., TEM-1, SHV-1) and correlate with MICs using multivariate analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro stability data and in vivo pharmacokinetic profiles of indanyl carbenicillin?

Methodological Answer : Contradictions often arise from oversimplified in vitro models. To address this:

- Mechanistic Modeling : Develop a physiologically based pharmacokinetic (PBPK) model integrating in vitro degradation rates, protein binding, and tissue-specific clearance.

- Interspecies Scaling : Compare rodent and human metabolic data to identify species-specific esterase activity impacting bioavailability .

- Validation : Use positron emission tomography (PET) with radiolabeled indanyl carbenicillin to track real-time distribution in animal models .

Q. What advanced methodologies can elucidate the molecular basis of carbenicillin resistance in biofilms, and how does indanyl carbenicillin’s stability affect this?

Methodological Answer :

- Biofilm Models : Use continuous-flow biofilm reactors with P. aeruginosa to mimic chronic infections. Quantify indanyl carbenicillin penetration via confocal microscopy with fluorescent probes (e.g., FITC-labeled drug).

- Transcriptomic Analysis : Perform RNA-seq on biofilm cells pre/post exposure to identify efflux pump (MexAB-OprM) upregulation. Compare with planktonic cells to isolate biofilm-specific resistance mechanisms .

- Synergy Testing : Combine indanyl carbenicillin with efflux inhibitors (e.g., PAβN) and test for MIC reduction using checkerboard assays .

Q. How should researchers optimize animal models to study the nephrotoxic potential of indanyl carbenicillin, given its sodium content?

Methodological Answer :

- Dose Escalation Studies : Administer indanyl carbenicillin at 50–200 mg/kg/day in rats and monitor serum creatinine, urinary biomarkers (e.g., KIM-1), and histopathology.

- Electrolyte Monitoring : Use ion-selective electrodes to track sodium imbalance in renal tubules. Pair with diuretics to assess toxicity exacerbation.

- Mitigation Strategies : Co-administer sodium-free carbenicillin derivatives in control groups to isolate sodium’s contribution to nephrotoxicity .

Methodological Frameworks for Hypothesis Generation

How can the PICO framework be applied to formulate research questions on indanyl carbenicillin’s efficacy in urinary tract infections (UTIs)?

Methodological Answer :

- Population : Women with uncomplicated UTIs caused by carbenicillin-susceptible E. coli.

- Intervention : Oral indanyl carbenicillin (382 mg q6h).

- Comparison : Intravenous carbenicillin (2 g q4h).

- Outcome : Microbiological eradication at 72 hours.

Use this structure to design randomized controlled trials (RCTs) with urine culture-based endpoints. Apply the FINER criteria to ensure feasibility (e.g., recruitment from urology clinics) and novelty (e.g., comparing oral vs. IV routes) .

Q. What theoretical frameworks guide the analysis of indanyl carbenicillin’s interaction with penicillin-binding proteins (PBPs) in multidrug-resistant pathogens?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model indanyl carbenicillin’s binding affinity to P. aeruginosa PBP3. Compare with carbenicillin to assess steric effects from the indanyl group.

- Enzyme Kinetics : Measure acylation rates (k₂/K) via stopped-flow spectrophotometry. Integrate data into the Michaelis-Menten framework to quantify inhibition efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro time-kill assays and in vivo efficacy studies for indanyl carbenicillin?

Methodological Answer :

- Pharmacodynamic Modeling : Fit time-kill data to Hill-Langmuir equations to predict bacterial kill rates. Compare with in vivo plasma AUC/MIC ratios using Monte Carlo simulations (10,000 iterations) to identify subpopulations with divergent responses.

- Resistance Gene Screening : Perform whole-genome sequencing on post-treatment isolates to detect emergent mutations (e.g., in ampC or oprD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.